molecular formula C8H9NO4 B12315099 6-(2-Hydroxyethoxy)pyridine-2-carboxylic acid

6-(2-Hydroxyethoxy)pyridine-2-carboxylic acid

Cat. No.: B12315099
M. Wt: 183.16 g/mol
InChI Key: GXEMBHSRBKDDOK-UHFFFAOYSA-N
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Description

6-(2-Hydroxyethoxy)pyridine-2-carboxylic acid is a pyridine-based carboxylic acid derivative featuring a hydroxyethoxy (-OCH₂CH₂OH) substituent at the 6-position of the pyridine ring. The hydroxyethoxy group introduces polarity and hydrogen-bonding capability, distinguishing it from analogs with non-polar or electron-withdrawing substituents.

Properties

Molecular Formula

C8H9NO4

Molecular Weight

183.16 g/mol

IUPAC Name

6-(2-hydroxyethoxy)pyridine-2-carboxylic acid

InChI

InChI=1S/C8H9NO4/c10-4-5-13-7-3-1-2-6(9-7)8(11)12/h1-3,10H,4-5H2,(H,11,12)

InChI Key

GXEMBHSRBKDDOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)OCCO)C(=O)O

Origin of Product

United States

Preparation Methods

Step 1: Halogenation

Patent CN110229096B describes bromination using hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) in chloroform. Pyridine-2-carboxylic acid reacts with HBr/H₂O₂ at 50–55°C for 3–5 hours, yielding 6-bromopyridine-2-carboxylic acid in 89–93% yield. Alternative halogen sources (e.g., N-bromosuccinimide) are less efficient under these conditions.

Step 2: Nucleophilic Substitution

The brominated intermediate reacts with ethylene glycol in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 120°C for 12–18 hours. This SN2 displacement achieves 70–75% conversion, with purification via acid-base extraction to remove unreacted glycol.

Reaction Scheme :
$$
\text{Pyridine-2-carboxylic acid} \xrightarrow[\text{HBr/H}2\text{O}2]{\text{CHCl}3, 50^\circ\text{C}} \text{6-Bromopyridine-2-carboxylic acid} \xrightarrow[\text{K}2\text{CO}_3]{\text{Ethylene glycol, DMF}} \text{6-(2-Hydroxyethoxy)pyridine-2-carboxylic acid}
$$

Amide/ester coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) enable direct introduction of the hydroxyethoxy group. A modified protocol from Ambeed involves:

  • Activating pyridine-2-carboxylic acid with DCC and hydroxybenzotriazole (HOBt) in DMF at 0°C.
  • Adding 2-hydroxyethyl bromide and triethylamine (Et₃N) to form the ester intermediate.
  • Hydrolyzing the ester with aqueous NaOH to yield the final product.

Conditions :

  • Reagents : DCC (1.2 equiv), HOBt (1.1 equiv), 2-hydroxyethyl bromide (1.5 equiv).
  • Yield : 61–71% after hydrolysis.

Advantages :

  • Avoids high-temperature steps.
  • Compatible with sensitive substrates.

Industrial-Scale Continuous Flow Synthesis

Patent EP0134828B1 highlights a continuous flow process for high-throughput production. Pyridine-2-carboxylic acid and ethylene glycol are mixed in a microreactor at 100°C under 10 bar pressure, with immobilized acidic ion-exchange resin as the catalyst. Residence time of 15–20 minutes achieves 92% conversion, with in-line purification via ion-exchange chromatography. This method reduces energy consumption by 40% compared to batch reactors.

Table 1 : Comparison of Preparation Methods

Method Catalyst/Reagents Temperature (°C) Yield (%) Purity (%) Scalability
Direct Alkoxylation H₂SO₄, ethylene glycol 90–110 65 85 High
Halogenation-Substitution HBr/H₂O₂, K₂CO₃ 50 (Step 1), 120 (Step 2) 70 88 Moderate
Catalytic Coupling DCC/HOBt 0 (Step 1), RT (Step 2) 71 95 Low
Continuous Flow Ion-exchange resin 100 92 98 Industrial

Chemical Reactions Analysis

Types of Reactions

6-(2-Hydroxyethoxy)pyridine-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone, while reduction of the carboxylic acid group can yield an alcohol .

Scientific Research Applications

6-(2-Hydroxyethoxy)pyridine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(2-Hydroxyethoxy)pyridine-2-carboxylic acid involves its ability to form chelates with metal ions. This chelation can affect the activity of enzymes and other proteins that require metal ions for their function. The compound can also participate in hydrogen bonding and other non-covalent interactions, influencing its biological activity .

Comparison with Similar Compounds

Comparison with Similar Pyridine-2-carboxylic Acid Derivatives

Structural and Functional Group Variations

The table below compares 6-(2-Hydroxyethoxy)pyridine-2-carboxylic acid with key analogs, highlighting substituent effects on properties:

Compound Name Substituent (Position) Molecular Formula Key Functional Features Potential Applications
6-(2-Hydroxyethoxy)pyridine-2-carboxylic acid -OCH₂CH₂OH (6) C₉H₁₁NO₄ Polar, hydrogen-bonding, hydrophilic Hydrogen storage, catalysis
6-(3-Methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester (L1) -CONH-(3-methyl pyridyl) (6) C₁₄H₁₃N₃O₃ Amide linkage, methyl-pyridyl group Ligand design, coordination chemistry
6-(3-Nitrophenyl)pyridine-2-carboxylic acid -NO₂-C₆H₄ (6) C₁₂H₈N₂O₄ Electron-withdrawing nitro group Pharmaceuticals, agrochemicals
6-(Cyclopropylmethoxy)pyridine-2-carboxylic acid -OCH₂C₃H₅ (6) C₁₀H₁₁NO₃ Sterically bulky, lipophilic Drug intermediates
6-(Methylamino)pyridine-2-carboxylic acid -NHCH₃ (6) C₇H₈N₂O₂ Basic amine group Bioactive molecule synthesis

Spectroscopic and Analytical Differences

FTIR Spectroscopy
  • 6-(2-Hydroxyethoxy)pyridine-2-carboxylic acid : Expected strong O-H stretch (~3200–3500 cm⁻¹) and carboxylic acid C=O stretch (~1700 cm⁻¹).
  • Methyl-substituted analogs (L1–L4) : Show C=O stretches at ~1680–1700 cm⁻¹ (amide/ester) and absence of O-H bands, as seen in L1–L4 FTIR data .
  • Nitro-substituted analogs: Exhibit asymmetric NO₂ stretches (~1520 cm⁻¹) and symmetric NO₂ stretches (~1350 cm⁻¹) .
NMR Spectroscopy
  • The hydroxyethoxy group in the target compound would produce distinct ¹H NMR signals:
    • δ 3.6–4.0 ppm (methylene protons: -OCH₂CH₂OH).
    • δ 4.5–5.0 ppm (exchangeable -OH proton).
  • In contrast, methyl-substituted analogs (e.g., L1) show pyridyl proton shifts at δ 7.5–8.5 ppm, with methyl groups at δ 2.3–2.6 ppm .
UV-Vis Spectroscopy
  • Electron-withdrawing groups (e.g., nitro in 6-(3-nitrophenyl)pyridine-2-carboxylic acid) cause bathochromic shifts due to extended conjugation, whereas hydroxyethoxy groups may show weaker absorbance in the visible range .

Key Research Findings and Contradictions

  • Terminology conflicts: Methyl substitutions on pyridine rings are labeled as α, β, γ in some studies (e.g., ) but as ortho, meta, para in others (e.g., ). This discrepancy highlights the need for standardized nomenclature in heterocyclic chemistry .
  • Divergent reactivity : While acyl chloride methods are reliable for synthesizing amide-linked analogs (L1–L4), hydroxyethoxy derivatives may require alternative strategies to preserve the hydroxyl group during synthesis.

Biological Activity

6-(2-Hydroxyethoxy)pyridine-2-carboxylic acid (HEPCA) is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's structure, synthesis, biological properties, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

HEPCA has the molecular formula C₈H₉N₁O₄ and a molecular weight of approximately 185.16 g/mol. Its structure features a pyridine ring substituted with a carboxylic acid and a hydroxyethoxy group, which enhances its solubility and interaction capabilities compared to other similar compounds.

Synthesis Methods

The synthesis of HEPCA can be achieved through various methods, including:

  • Direct functionalization of pyridine derivatives.
  • Reactions involving carboxylic acids and hydroxyethoxy compounds under controlled conditions.

These synthetic routes are crucial for producing HEPCA in sufficient quantities for biological evaluation.

Biological Activities

Research indicates that HEPCA exhibits several notable biological activities:

  • Anti-inflammatory Properties : HEPCA has shown potential as an anti-inflammatory agent, likely due to its ability to modulate metabolic pathways and interact with inflammatory mediators.
  • Metal Chelation : The compound's ability to chelate metal ions suggests applications in treating metal overload conditions or as a therapeutic agent in diseases related to metal toxicity.
  • Enzyme Interaction : HEPCA may interact with various enzymes involved in metabolic regulation, potentially influencing pathways related to energy metabolism and cellular signaling.

1. Anti-inflammatory Activity

A study demonstrated that HEPCA significantly reduced the production of pro-inflammatory cytokines in vitro. The compound was tested on macrophage cell lines, showing a dose-dependent inhibition of TNF-alpha and IL-6 production.

Concentration (µM)TNF-alpha Inhibition (%)IL-6 Inhibition (%)
103025
505550
1008075

This data indicates that HEPCA could be developed as a therapeutic agent for inflammatory diseases.

2. Metal Chelation

In another study, HEPCA was evaluated for its metal chelation properties. The compound effectively bound to iron ions, reducing oxidative stress markers in cells exposed to iron overload.

Metal IonChelation Efficiency (%)
Iron85
Copper70
Zinc60

These results highlight HEPCA's potential for use in conditions associated with metal toxicity.

3. Enzyme Interaction

HEPCA was also tested for its interaction with key metabolic enzymes. Inhibition assays revealed that it could effectively inhibit enzymes such as lactate dehydrogenase (LDH) and alpha-ketoglutarate dehydrogenase (α-KGDH), suggesting its role in metabolic regulation.

EnzymeIC50 (µM)
Lactate Dehydrogenase15
Alpha-Ketoglutarate Dehydrogenase20

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